9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
Description
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride is a spirocyclic compound characterized by a fused oxa-aza bicyclic system. Its structure combines a six-membered oxane ring and a six-membered azaspiro ring, with a carboxylic acid group at position 3 and a hydrochloride salt. Its synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and salt formation under controlled conditions .
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(11-7-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXZIOADZPIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NCC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Industrial production methods often involve the use of olefin metathesis reactions on a Grubbs catalyst, although this approach can be complex and expensive .
Chemical Reactions Analysis
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride has been studied for its potential therapeutic effects. Research indicates that compounds with spirocyclic structures can exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The unique structure may also contribute to anticancer activities, as similar compounds have shown promise in inhibiting tumor growth in vitro.
Neuroscience
Research into the neuropharmacological effects of spirocyclic compounds has indicated potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier could make it valuable for:
- Cognitive Enhancement : Some studies suggest that derivatives of spirocyclic compounds may enhance cognitive functions and could be explored for treating conditions like Alzheimer's disease.
- Anxiolytic Effects : There is ongoing research into the anxiolytic (anxiety-reducing) properties of similar compounds, which could lead to new treatments for anxiety disorders.
Drug Design
The structural features of 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride make it an excellent scaffold for drug design:
- Lead Compound Development : Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects, making it a valuable lead compound in pharmaceutical research.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial properties | Demonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Study B | Neuropharmacology | Showed promising results in enhancing memory retention in animal models, indicating possible use in cognitive enhancement therapies. |
| Study C | Anticancer activity | Reported inhibition of cancer cell proliferation in vitro, warranting further investigation into its therapeutic potential against specific cancer types. |
Mechanism of Action
The mechanism of action of 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The position and type of heteroatoms (e.g., 1-oxa vs. 1,5-dioxa) influence electronic properties and ring strain.
- Substituents such as carboxylic acids, esters, or hydroxyl groups dictate solubility, acidity, and biological interactions. For instance, the carboxylic acid in the target compound enhances hydrogen bonding, whereas ester groups (e.g., in 1,5-dioxa derivatives) improve lipophilicity .
- Stereochemistry (e.g., (3R,4S)-diol configuration) affects binding affinity to biological targets, as seen in enantioselective synthesis protocols .
Key Observations :
- Salt formation (e.g., HCl) is a common final step to improve stability and crystallinity .
- Melting points vary widely (140–223°C), reflecting differences in molecular symmetry and intermolecular forces.
- IR and NMR data are critical for confirming spirocyclic geometry and substituent integration. For example, ester-containing derivatives show distinct carbonyl stretches (~1730 cm⁻¹) .
Biological Activity
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride (CAS Number: 2416230-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17ClN2O3
- Molecular Weight : 236.71 g/mol
- IUPAC Name : 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride
- Purity : ≥ 95%
Research indicates that compounds within the spirocyclic class, including 9-Oxa-1-azaspiro[5.5]undecane derivatives, may exhibit various biological activities primarily through the inhibition of specific enzymes. For instance, studies have shown that related compounds act as potent inhibitors of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides that play roles in inflammation and pain signaling pathways .
Antihypertensive Effects
A notable study demonstrated that 9-Oxa-1-azaspiro[5.5]undecane derivatives can lower blood pressure in hypertensive animal models. This effect is attributed to their ability to inhibit sEH, leading to increased levels of protective epoxyeicosatrienoic acids (EETs) which promote vasodilation .
Anti-inflammatory Properties
In vitro studies have indicated that this compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. The inhibition of sEH results in reduced inflammation markers, suggesting potential therapeutic applications in chronic inflammatory conditions .
Case Studies
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, potential side effects include mild irritations and allergic reactions as noted in safety data sheets. Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : A common approach involves hydrogenation of unsaturated precursors using palladium on charcoal under hydrogen pressure (4.5 bar, 18 hours), followed by purification via Kugelrohr distillation or recrystallization . Adjusting solvent systems (e.g., ethyl acetate) and catalyst loading can improve yields (up to 84% reported for analogous spiro compounds). Continuous flow reactors may enhance scalability and purity in industrial settings .
- Critical Factors : Temperature control during reduction (low temperatures for borohydride-based reductions) and solvent selection (polar aprotic solvents for intermediate stabilization) are key .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., δ 3.44 ppm for spirocyclic protons, δ 211.5 ppm for carbonyl carbons) confirm regiochemistry and stereochemistry .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., deschloro byproducts) .
- Elemental Analysis : Validates empirical formulas (e.g., CHClNO) .
Q. How should researchers handle and store this compound to ensure stability?
- Protocols : Store in sealed, light-protected containers at 2–8°C to prevent hydrolysis of the spirocyclic backbone or decarboxylation. Avoid repeated freeze-thaw cycles, as moisture absorption can degrade the hydrochloride salt .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this spirocyclic compound, and how do structural modifications alter activity?
- Findings : Analogous 3,9-diazaspiro[5.5]undecane derivatives show affinity for γ-aminobutyric acid type A (GABA) receptors, with anxiolytic effects in preclinical models. The 1-oxa substitution may enhance metabolic stability compared to diaza analogs .
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-muscimol for GABA) .
- Molecular Dynamics Simulations : Predict interactions with receptor pockets (e.g., hydrophobic spiro core vs. polar carboxylic acid) .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Case Study : A reported 84% yield for a related compound via hydrogenation vs. lower yields (<60%) from alternative routes (e.g., Grignard additions). Contradictions may arise from:
- Impurity Profiles : Unoptimized purification (e.g., chromatography vs. distillation) .
- Biological Assay Variability : Differences in cell lines (e.g., HEK-293 vs. neuronal primary cultures) or endpoint measurements (IC vs. EC) .
- Resolution : Replicate experiments with standardized protocols (e.g., USP guidelines) and cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~1.2), permeability (Caco-2 model), and cytochrome P450 interactions .
- Density Functional Theory (DFT) : Calculates conformational energies of the spirocyclic system (e.g., chair vs. boat ring conformers) .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


